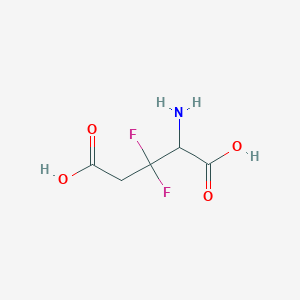

3,3-Difluoro-DL-glutamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130521-05-0 |

|---|---|

Molecular Formula |

C5H10N2OS |

Molecular Weight |

183.11 g/mol |

IUPAC Name |

2-amino-3,3-difluoropentanedioic acid |

InChI |

InChI=1S/C5H7F2NO4/c6-5(7,1-2(9)10)3(8)4(11)12/h3H,1,8H2,(H,9,10)(H,11,12) |

InChI Key |

HJJKSOSDUQANSX-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(C(C(=O)O)N)(F)F |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)N)(F)F |

Synonyms |

3,3-difluoroglutamate DL-beta,beta-difluoroglutamic acid F2Glu |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluoro Dl Glutamic Acid

Racemic Synthesis Approaches to DL-3,3-Difluoroglutamic Acid

The preparation of racemic 3,3-Difluoro-DL-glutamic acid has been approached through several synthetic routes, primarily involving the use of specific fluoro-containing precursors or the functionalization of prolinol-based scaffolds.

Utilization of Fluoro-containing Precursors

Another approach utilized a Reformatsky-based coupling reaction starting from the inexpensive and commercially available chlorodifluoroacetic acid. scispace.com This method involved the formation of an N,O-acetal intermediate. scispace.com

Approaches involving Prolinol Derivatives

A significant advancement in the synthesis of DL-3,3-difluoroglutamic acid came from the use of proline derivatives as precursors. umich.edu Specifically, a masked 3-hydroxyprolinol, 6-hydroxy-1-aza-3-oxabicyclo[3.3.0]octan-2-one, served as a key starting material. umich.edu This approach was developed to circumvent the instability of 3-ketoproline esters, which are prone to facile rearrangement. umich.eduacs.org

A general synthetic scheme starting from a prolinol derivative is outlined below:

| Step | Reagent(s) | Product Description |

| 1 | Swern Oxidation | Oxidation of the starting alcohol to a ketone. |

| 2 | DAST | Fluorination of the ketone to introduce the gem-difluoro group. |

| 3 | RuO₂, NaIO₄ | Oxidative cleavage to form a bicyclic lactam. |

| 4 | Acid Hydrolysis | Opening of the bicyclic lactam to yield the desired amino acid. |

This table provides a generalized overview of the key transformations involved in the synthesis of DL-3,3-Difluoroglutamic Acid from a prolinol derivative.

Stereoselective and Enantioselective Synthetic Routes

While racemic syntheses provide access to DL-3,3-difluoroglutamic acid, the preparation of individual enantiomers is often crucial for biological studies. Consequently, stereoselective and enantioselective methods have been developed.

Strategies for L-Enantiomer Preparation

The asymmetric synthesis of L-4,4-difluoroglutamic acid has been achieved, which can be considered a related fluorinated glutamic acid derivative. researchgate.net While specific strategies for the direct asymmetric synthesis of L-3,3-difluoroglutamic acid are less commonly reported, the principles of asymmetric synthesis, such as the use of chiral auxiliaries or catalysts, are applicable.

Enzymatic Resolution Techniques

Enzymatic resolution offers a powerful method for separating enantiomers from a racemic mixture. For fluorinated glutamic acid derivatives, this technique has proven effective. A chemoenzymatic approach has been successfully employed to resolve racemic mixtures of protected 4,4-difluoroglutamic acid. scispace.comacs.org This method utilizes an enzyme, such as subtilisin, to selectively hydrolyze one enantiomer of an ester derivative, allowing for the separation of the two enantiomers. scispace.comnih.gov The process typically involves screening different enzymes and reaction conditions to achieve high enantiomeric excess for both the hydrolyzed acid and the unreacted ester. nih.gov This strategy has been scaled up to produce multi-gram quantities of the individual enantiomers. scispace.com

The following table summarizes the key aspects of enzymatic resolution:

| Feature | Description |

| Enzyme | Subtilisin is a commonly used enzyme for this type of resolution. scispace.com |

| Substrate | A protected racemic ester of the fluorinated glutamic acid. |

| Principle | The enzyme selectively catalyzes the hydrolysis of one enantiomer. |

| Outcome | Separation of the L-acid and the D-ester (or vice versa), which can then be deprotected to yield the pure enantiomers. |

Asymmetric Methodologies

The synthesis of specific enantiomers of 3,3-difluoroglutamic acid is crucial for investigating its biological activities and for its potential use in medicinal chemistry. Asymmetric synthesis provides access to these optically pure compounds, moving beyond the racemic mixtures produced by earlier methods. nih.govacs.org Key strategies include the use of chiral catalysts and enzymatic resolutions. nih.govacs.org

Chiral Ni(II) Complex-Mediated Synthesis

A prominent strategy for achieving asymmetry in the synthesis of fluorinated amino acids involves the use of chiral nickel(II) complexes. nih.govbeilstein-journals.orgnih.gov These square-planar complexes, derived from a Schiff base of glycine (B1666218) (or its derivatives) and a chiral ligand, serve as effective templates to control the stereochemical outcome of reactions at the α-carbon. nih.gov

One such approach is the asymmetric Michael-type addition reaction. For the synthesis of a difluoroglutamic acid derivative, a chiral Ni(II) complex of a dehydroalanine (B155165) Schiff base is reacted with ethyl bromodifluoroacetate. nih.gov The presence of the chiral ligand on the nickel complex directs the addition of the bromodifluoroacetate group to one face of the complex, leading to the formation of one diastereomer in excess. This method has proven effective for producing various tailor-made amino acids with high stereocontrol. nih.gov While this specific example yields a 4,4-difluoro derivative, the underlying principle is a key advancement in the asymmetric synthesis of fluorinated glutamic acids.

Table 1: Asymmetric Synthesis via Chiral Ni(II) Complex

| Feature | Description |

|---|---|

| Methodology | Asymmetric Michael-type addition |

| Chiral Template | Ni(II) complex of a Schiff base derived from an amino acid and a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) |

| Reactants | Chiral Ni(II) complex of dehydroalanine and ethyl bromodifluoroacetate |

| Key Advantage | Allows for direct stereocontrol during C-C bond formation, yielding an enantiomerically enriched product. The chiral ligand can often be recovered and reused. acs.org |

| Outcome | Formation of a protected difluoroglutamic acid derivative with high diastereoselectivity. |

Chemoenzymatic Synthesis

Another powerful strategy is the chemoenzymatic approach, which combines traditional organic synthesis with a highly selective enzymatic transformation to achieve optical purity. acs.orgscispace.com This method typically involves the synthesis of a racemic mixture of the target compound or a key intermediate, followed by a kinetic resolution catalyzed by an enzyme. scispace.com

In an enzymatic kinetic resolution, an enzyme selectively acts on one enantiomer of the racemic mixture, converting it to a new product, while leaving the other enantiomer unreacted. This allows for the straightforward separation of the two enantiomers. For instance, a racemic mixture of a protected 4,4-difluoroglutamic acid derivative was successfully resolved using this method, yielding both enantiomers with high optical purity (≥99% enantiomeric excess for the ester and >90% for the acid). scispace.com Although this was demonstrated on a 4,4-difluoro analogue, the principle is broadly applicable and represents a viable and scalable route to enantiopure 3,3-difluoroglutamic acid, especially when coupled with an efficient racemic synthesis. scispace.comacs.org The development of such methods that provide orthogonally protected forms of the amino acid is a significant step, as it facilitates direct use in peptide synthesis. acs.org

Challenges and Advancements in this compound Synthesis

The synthesis of this compound has evolved significantly, driven by the need to overcome initial hurdles related to low yields, precursor availability, and lack of scalability. umich.edu

Initial Challenges: Low Yields and Precursor Scarcity

Advancement: Novel Synthetic Route from Prolinol Derivatives

A major advancement was the development of an improved synthesis of DL-3,3-difluoroglutamic acid by Hart and Coward. umich.edu Their work described an eight-step synthesis starting from a masked 3-hydroxyprolinol derivative (6-hydroxy-1-aza-3-oxabicyclo[3.3.0]octan-2-one). umich.edu This novel pathway expanded the utility of readily accessible fluoroproline derivatives as precursors for fluoroglutamic acids. umich.edu The key steps involved the oxidation of the hydroxyl group, deoxofluorination using diethylaminosulfur trifluoride (DAST), and subsequent oxidative cleavage and hydrolysis to yield the final product. umich.edu This route provided a more reliable and higher-yielding alternative to previous methods. umich.edunih.gov

Table 2: Key Transformations in the Hart and Coward Synthesis

| Step | Reagent(s) | Transformation |

|---|---|---|

| Oxidation | (CF₃CO)₂O, DMSO, Et₃N (Swern oxidation) | Converts a secondary alcohol on the prolinol derivative to a ketone. |

| Fluorination | Diethylaminosulfur trifluoride (DAST) | Introduces the gem-difluoro group at the 3-position. |

| Oxidative Cleavage | RuO₂·xH₂O, NaIO₄ | Breaks open the proline ring system to form a precursor to the glutamic acid backbone. |

| Hydrolysis | 6N HCl, reflux | Removes protecting groups to yield the final this compound. |

Advancement: Scalability and Process Optimization

While laboratory-scale syntheses provided initial access to the compound, scaling these processes for larger production presented new challenges. chemrxiv.org Many synthetic routes are time-consuming or use reagents that are difficult to handle in bulk. chemrxiv.org Significant advancements have been made in optimizing reaction conditions to make them more suitable for large-scale synthesis. scispace.com For example, improving the efficiency of key steps like Reformatsky reactions has been crucial for obtaining multi-gram quantities of related fluorinated amino acids. acs.orgscispace.com The development of robust, scalable routes that yield enantiomerically pure and suitably protected versions of fluorinated amino acids represents the current frontier in the field, enabling their broader application in medicinal chemistry and protein engineering. nih.govacs.org

Biological Modulation and Mechanistic Investigations of 3,3 Difluoro Dl Glutamic Acid

Impact on Folate Poly-γ-glutamate Biosynthesis Pathways

The introduction of fluorine into the glutamate (B1630785) structure profoundly alters its interaction with the enzymes responsible for folate metabolism. Specifically, 3,3-Difluoro-DL-glutamic acid has been identified as a significant modulator of folate poly-γ-glutamate biosynthesis, a critical process for cellular retention and coenzymatic function of folates. nih.govumich.edu

Unlike other fluorinated counterparts that act as inhibitors, this compound has been shown to function as an enhancer of polyglutamate chain elongation. umich.edu When this compound is incorporated into a folic acid analog, the resulting molecule, dl-β,β-difluorofolic acid, acts as a superior substrate for human folylpoly-γ-glutamate synthetase (FPGS) compared to folic acid itself. acs.org The substrate efficiency (V/K) for this difluorinated analog is approximately seven times greater than that of the natural substrate, folic acid. acs.org

Initial hypotheses suggested that substituting the L-glutamate moiety with DL-3,3-difluoroglutamic acid could be a general method to increase polyglutamylation by both accelerating the rate of synthesis and reducing the rate of degradation. nih.gov However, detailed analysis of the products synthesized by purified FPGS indicates a more complex, position-dependent effect. While the addition of the first γ-glutamate to a methotrexate (B535133) homolog containing the difluoro-glutamate moiety (β,β-F2MTX) is highly efficient, the subsequent addition of further glutamates occurs at a negligible rate. nih.gov This suggests that while the initial recognition and catalysis by FPGS are enhanced, the resulting product is a poor substrate for further chain elongation. nih.gov

The biological effect of this compound on polyglutamylation stands in stark contrast to that of other fluoroglutamic acid diastereomers, particularly those fluorinated at the 4-position. For instance, L-threo-4-fluoroglutamic acid acts as a chain-terminating inhibitor of FPGS. umich.edu When L-threo-4-fluoroglutamic acid was incorporated into methotrexate and folic acid, the resulting analogs (l-threo-γ-fluoromethotrexate and l-threo-γ-fluorofolic acid) demonstrated no substrate activity with FPGS isolated from human leukemia cells. acs.org

Similarly, studies on various stereoisomers of 4-fluoroglutamate have highlighted their inhibitory roles on other glutamate-metabolizing enzymes, such as rat brain glutamate decarboxylase, with the D-erythro isomer being the most potent inhibitor in that context. tandfonline.com This comparison underscores the high degree of specificity in how the position of fluorine substitution on the glutamic acid skeleton dictates the molecule's interaction with and modulation of folate biosynthetic pathways.

| Compound/Analog | Observed Effect on FPGS | Mechanism/Key Finding | Source |

|---|---|---|---|

| dl-β,β-Difluorofolic Acid (contains 3,3-difluoroglutamic acid) | Enhanced Substrate Activity | Acts as a better substrate for human FPGS than folic acid (V/K is ~7-fold greater). | acs.org |

| β,β-Difluoromethotrexate (contains 3,3-difluoroglutamic acid) | Position-Dependent Enhancement/Termination | Highly efficient addition of the first glutamate, but subsequent additions occur at a negligible rate. | nih.gov |

| l-threo-γ-Fluoromethotrexate (contains l-threo-4-fluoroglutamic acid) | No Substrate Activity | Acts as a chain-terminating inhibitor. | umich.eduacs.org |

| l-threo-γ-Fluorofolic Acid (contains l-threo-4-fluoroglutamic acid) | No Substrate Activity | The analog is not utilized by FPGS for polyglutamylation. | acs.org |

Enhancement of Polyglutamate Chain Elongation

Interactions with Folylpolyglutamate Synthetase (FPGS)

Folylpolyglutamate synthetase (FPGS) is the key enzyme that catalyzes the sequential addition of glutamate residues to folates and antifolate drugs. ebi.ac.uk The interaction of this compound with FPGS is characterized by its role as an efficient, albeit complex, substrate. Analogs containing this moiety, such as β,β-difluorofolic acid, exhibit enhanced binding and/or turnover by human FPGS. acs.org

The proposed mechanism for this enhancement involves the unique electronic properties conferred by the gem-difluoro substitution. These properties may favorably influence the conformation of the substrate within the enzyme's active site, facilitating the formation of the tetrahedral intermediate required for catalysis. nih.govresearchgate.net However, the interaction is nuanced. While the initial binding and catalysis to add a single glutamate are very effective, the product of this reaction, a difluoroglutamylated folate, appears to be a poor substrate for subsequent rounds of glutamylation. nih.gov This suggests that the difluorinated side chain, once incorporated and shifted in position relative to the enzyme's active site, hinders the binding or catalysis of the next incoming glutamate molecule. nih.gov

General Considerations for Fluorinated Amino Acids in Protein and Peptide Systems

The incorporation of fluorinated amino acids into peptides and proteins is a widely used strategy in chemical biology and drug design to modulate their properties. rsc.orgresearchgate.net The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can induce significant changes in the structure, stability, and function of biomolecules. researchgate.netnih.gov

Fluorination of amino acid side chains can exert substantial control over peptide and protein conformation across all structural levels. mdpi.com The introduction of fluorine can alter the intrinsic secondary structure propensities of amino acids. For example, while fluorinated amino acids often exhibit lower intrinsic helix propensities than their hydrocarbon analogs, they can have a stabilizing effect on β-sheet structures, particularly when placed in solvent-exposed positions. researchgate.netnih.gov

The stereoelectronic effects of fluorine can also be used to pre-organize peptide structures, which can favor specific interactions with biological targets and lead to higher binding affinity. researchgate.net In specific cases, such as with fluoroprolines, fluorination directly influences the pyrrolidine (B122466) ring pucker, which in turn affects the protein backbone fold and can stabilize or destabilize particular secondary structures. beilstein-journals.org However, the impact is not always dramatic; studies using single fluorine labels on aromatic residues have shown that such modifications can be accommodated with almost no perturbation to the protein's backbone or side-chain orientations. nih.gov

A primary driver for using fluorinated amino acids in protein design is to enhance stability. nih.govgoogle.com Fluorination of hydrophobic side chains generally increases their hydrophobicity, which can strengthen the hydrophobic core of a protein—a major driving force in protein folding. nih.govacs.org This enhanced stability is often the result of favorable entropic effects and an increase in the buried hydrophobic surface area, which can be achieved with minimal disruption to the native protein structure. google.com

| Property | General Effect of Fluorination | Underlying Mechanism/Reason | Source |

|---|---|---|---|

| Conformation | Can alter secondary structure; often destabilizes α-helices and stabilizes β-sheets. | Stereoelectronic effects and changes in side-chain conformational preferences (e.g., proline pucker). | nih.govmdpi.combeilstein-journals.org |

| Stability | Generally increases thermodynamic stability against heat and chemical denaturants. | Increased hydrophobicity of the side chain (hydrophobic effect) and larger buried surface area. | nih.govgoogle.comacs.org |

| Folding Kinetics | Can be altered, but the effect is system-dependent. | Changes to the protein folding energy landscape. Single fluorine labels may have minimal impact. | nih.govacs.org |

| Binding Affinity | Can be enhanced. | Conformational pre-organization of the peptide/protein for optimal interaction with a target. | researchgate.net |

Modulation of Protein-Protein Interactions

The introduction of fluorine atoms into amino acids can significantly alter their electronic properties and conformational preferences, thereby providing a tool for modulating the interactions of peptides and proteins. The incorporation of this compound into biologically active molecules has been shown to modulate specific protein-substrate interactions, particularly in the context of folate metabolism.

Research has demonstrated that replacing the standard glutamic acid moiety with 3,3-difluoroglutamic acid in folic acid analogues results in altered activity with the enzyme folylpoly-γ-glutamate synthetase (FPGS). acs.org This enzyme is crucial for attaching polyglutamate tails to folates and antifolates, a process that is vital for their retention and function within cells. Specifically, a folic acid analogue containing 3,3-difluoroglutamic acid, known as dl-β,β-difluorofolic acid, acts as a superior substrate for human CCRF-CEM FPGS compared to folic acid itself. acs.org The efficiency of an enzyme's substrate is often evaluated by its V/K ratio, and in this case, the difluorinated analogue showed an approximately seven-fold greater V/K value. acs.org This indicates a more efficient enzymatic conversion, suggesting that the difluorinated glutamate residue enhances the binding, catalysis, or both, within the enzyme's active site.

This modulation stands in contrast to the effects observed with other fluorinated glutamic acid variants, such as L-threo-4-fluoroglutamic acid, which acts as a chain-terminating inhibitor of FPGS. umich.edu The 3,3-difluoro derivative, however, serves as an enhancer of polyglutamate chain elongation. umich.edu This ability to either inhibit or stimulate the biosynthesis of polyglutamate chains by strategically fluorinating the glutamic acid residue highlights the nuanced control that fluorine substitution offers in modulating protein-enzyme interactions. umich.edu

The mechanism behind this enhanced interaction likely involves conformational effects imposed by the difluoro substitution. The incorporation of conformationally constrained amino acids is a known strategy for improving receptor selectivity and modulating biological efficacy. nih.gov The fluorine atoms' high electronegativity can influence the local electronic environment and restrict the torsional angles of the amino acid side chain, potentially pre-organizing the molecule into a conformation that is more favorable for binding to the target protein. nih.govrsc.org By constraining the peptide or substrate analogue, it can more readily adopt the specific conformation required for interaction at a receptor or active site. nih.gov

Table 1: Effect of 3,3-Difluoroglutamic Acid Incorporation on Enzyme-Substrate Interaction

| Analogue | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| dl-β,β-Difluorofolic acid (contains 3,3-difluoroglutamic acid) | Folylpoly-γ-glutamate synthetase (FPGS) | Acts as an enhancer of polyglutamylation; V/K is ~7-fold greater than folic acid. | acs.orgumich.edu |

| Folic Acid (contains glutamic acid) | Folylpoly-γ-glutamate synthetase (FPGS) | Standard substrate activity. | acs.org |

| l-threo-γ-Fluoromethotrexate (contains 4-fluoroglutamic acid) | Folylpoly-γ-glutamate synthetase (FPGS) | Acts as a chain-terminating inhibitor. | umich.edu |

Role in Biomolecular Recognition and Self-Assembly

Biomolecular recognition and self-assembly are fundamental processes that lead to the formation of complex, ordered supramolecular structures from simpler building blocks like amino acids and peptides. beilstein-journals.org These processes are governed by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. beilstein-journals.orgrsc.org The modification of amino acids, for instance through fluorination, provides a powerful method to fine-tune these interactions and guide the assembly process.

The incorporation of fluorinated amino acids like this compound into peptides is a promising strategy for designing novel self-assembling biomaterials. rsc.org Fluorine's unique properties, including its high electronegativity and the stability of the carbon-fluorine bond, can significantly alter a peptide's biophysical and chemical characteristics. rsc.orgrsc.org While specific studies on peptides composed solely of this compound are not detailed in the provided context, the principles derived from studies on other fluorinated peptides offer significant insight.

An increase in the degree of fluorination in a peptide sequence generally enhances its hydrophobic nature. rsc.org This increased hydrophobicity can be a strong driving force for self-assembly, often promoting the formation of specific secondary structures like β-sheets, which are common motifs in self-assembled nanomaterials such as fibrils and hydrogels. rsc.org Molecular simulations of fluorinated peptides have shown that peptide-peptide interactions are precisely tuned by the capacity of fluorine atoms to form electrostatic contacts with partially positive atoms on the peptide backbone and side chains. rsc.org

The process of self-assembly is highly dependent on the chemical nature of the peptide building blocks. nih.gov Even very short peptides can form ordered gel assemblies, and the rational design of these building blocks is key to controlling the properties of the resulting materials. nih.gov Glutamic acid itself is utilized in studies of crystal formation and self-assembly mechanisms, providing a baseline for investigating its modified analogues. thermofisher.com The introduction of the two fluorine atoms at the C3 position of glutamic acid would be expected to influence its self-assembly behavior by modulating both local conformation and intermolecular forces, such as hydrogen bonding and electrostatic interactions, which are critical for molecular recognition in supramolecular structures. beilstein-journals.org

Table 2: Key Non-Covalent Interactions in Peptide Self-Assembly

These forces are modulated by the incorporation of fluorinated amino acids like this compound.

| Interaction Type | Description | Relevance to Fluorinated Peptides |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., O, N) and another nearby electronegative atom. | Fundamental for forming secondary structures like β-sheets and α-helices that often precede large-scale assembly. rsc.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in an aqueous solution and exclude water molecules. | Fluorination increases hydrophobicity, which is a major driver for peptide self-assembly and can promote β-sheet formation. rsc.org |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or groups with full or partial charges. | Fluorine's high electronegativity creates strong dipoles, allowing for electrostatic contacts with partially positive atoms on adjacent peptides, fine-tuning the assembly. rsc.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | While not directly involving the alkyl chain of glutamic acid, this force is crucial in many peptide assembly systems, especially with modified amino acids. beilstein-journals.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability and close packing of the final self-assembled structure. rsc.org |

Enzymatic Interactions and Modulation of Enzymatic Activity

Exploration of Enzyme Inhibition Potentials

3,3-Difluoro-DL-glutamic acid, as an analogue of glutamic acid, has been investigated for its potential to inhibit enzymes that utilize glutamate (B1630785) as a substrate. The introduction of fluorine atoms at the C3 position significantly alters the electronic properties of the molecule, making it a candidate for modulating enzyme activity. Enzymes such as glutamate decarboxylase and glutamate racemase, which are crucial in metabolic pathways, are potential targets for inhibition by glutamate analogues. wikipedia.orgnih.gov

Glutamate decarboxylase (GAD) catalyzes the conversion of glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org Inhibition of this enzyme can have significant physiological effects. While other fluorinated derivatives of glutamic acid have been shown to be effective inhibitors of GAD, the specific inhibitory activity of this compound on this enzyme requires further detailed characterization. acs.orgucd.ie Similarly, glutamate racemase, an enzyme found in bacteria that is essential for cell wall peptidoglycan synthesis, is another potential target. nih.govmdpi.com This enzyme converts L-glutamate to D-glutamate, and its inhibition is a strategy for developing antibacterial agents. nih.gov The potential for this compound to act as an inhibitor for these enzymes is based on its structural similarity to the natural substrate, which allows it to bind to the active site.

The table below summarizes key enzymes that utilize glutamic acid and are considered potential targets for inhibition by its fluorinated analogues.

| Enzyme | Natural Reaction | Potential Implication of Inhibition |

| Glutamate Decarboxylase (GAD) | Converts L-glutamate to gamma-aminobutyric acid (GABA). wikipedia.org | Alteration of neurotransmitter balance. wikipedia.org |

| Glutamate Racemase (GluR) | Inter-converts L-glutamate and D-glutamate. nih.gov | Antibacterial effects due to disruption of peptidoglycan synthesis. nih.gov |

| Aspartate Aminotransferase (AST) | Transfers an amino group between aspartate and glutamate. | Disruption of amino acid metabolism. |

Substrate Mimicry and Active Site Interactions

When this compound binds to the active site of an enzyme, the fluorine atoms can lead to several outcomes:

Altered Binding Affinity : The modified electronic and steric profile can either increase or decrease the affinity of the compound for the active site compared to the natural substrate.

Enzyme Inactivation : In some cases, the analogue can act as a mechanism-based inactivator, where the enzyme processes the mimic, generating a reactive intermediate that covalently bonds to an active site residue, leading to irreversible inhibition. akavatx.com

Modulation of Catalysis : The compound can act as a competitive inhibitor by simply occupying the active site and preventing the binding of the natural substrate. nih.gov It can also serve as an alternate substrate, sometimes with different catalytic efficiencies or leading to different products.

The study of how fluorinated analogues interact with enzyme active sites provides valuable insights into the catalytic mechanism and the specific interactions required for substrate recognition and turnover. acs.orgnih.gov

Effects on Enzymes within Folate Metabolism

One of the most significant documented roles of this compound is its interaction with enzymes in the folate metabolism pathway, particularly folylpolyglutamate synthetase (FPGS). nih.govumich.edu FPGS is a critical enzyme that catalyzes the sequential addition of glutamate residues to folates and folate-based drugs like methotrexate (B535133), a process known as polyglutamylation. nih.govsigmaaldrich.com This process is essential for retaining folates within the cell and for the pharmacological activity of many antifolate drugs. nih.govmdpi.com

Research has shown that this compound has a unique, position-dependent effect on the activity of FPGS. nih.govumich.edu Unlike other analogues that act as straightforward inhibitors, this compound can either enhance or terminate the elongation of the polyglutamate chain. nih.govdntb.gov.ua

Enhancement of Polyglutamylation : When incorporated as the first or second additional glutamate in a pteroylpolyglutamate chain, it can act as an enhancer, stimulating the subsequent addition of L-glutamate residues. nih.gov

Chain-Terminating Inhibition : Conversely, when it is present further down the polyglutamate chain, it can act as a chain-terminating inhibitor, preventing further elongation. nih.gov

This dual activity makes this compound a valuable tool for probing the mechanisms of FPGS and understanding the role of polyglutamylation in cellular processes. nih.govumich.edu Its incorporation into antifolates like methotrexate has been explored as a strategy to modulate their pharmacological activity. umich.edu

The table below summarizes the observed effects of this compound (β,β-F2Glu) on the synthesis of pteroylpoly(γ-glutamate) as catalyzed by folylpolyglutamate synthetase.

| Substrate | Position of β,β-F2Glu | Observed Effect on Polyglutamylation | Reference |

| Pteroyl-Glu-F2Glu | First added glutamate | Enhancement of further glutamate addition | nih.gov |

| Pteroyl-Glu-Glu-F2Glu | Second added glutamate | Enhancement of further glutamate addition | nih.gov |

| Pteroyl-Glu-Glu-Glu-F2Glu | Third added glutamate | Chain termination | nih.gov |

Investigations into Metabolic Pathways Involving 3,3 Difluoro Dl Glutamic Acid

Integration into Folate Metabolism and its Downstream Effects

Folate, also known as vitamin B9, is crucial for a variety of metabolic reactions essential for cell growth and division. oregonstate.edu Its biological activity is dependent on its conversion to tetrahydrofolate and the subsequent addition of multiple glutamate (B1630785) residues, a process known as polyglutamylation, which is catalyzed by the enzyme folylpoly-gamma-glutamate synthetase (FPGS). nih.gov This polyglutamylation is critical as it traps folates within the cell and increases their affinity for the enzymes involved in one-carbon metabolism. nih.gov

Research has shown that 3,3-Difluoro-DL-glutamic acid (also referred to as DL-beta,beta-difluoroglutamic acid) interacts with this central pathway. uni-freiburg.de It has been identified as an enhancer of folylpolyglutamate synthesis, suggesting it can be utilized by FPGS as a substrate, leading to the formation of fluorinated polyglutamate chains. dntb.gov.ua This interaction directly implicates the compound in the regulation of folate-dependent reactions.

The downstream effects of this integration stem from the central role of polyglutamylated folates as coenzymes. oregonstate.edu These coenzymes are vital for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA replication and repair, as well as the metabolism of several amino acids, including serine, glycine (B1666218), and the regeneration of methionine from homocysteine. infantrisk.comoaepublish.com By potentially enhancing the formation of polyglutamylated folates, this compound could influence the rates of these fundamental cellular processes. An alteration in the pool of available folate coenzymes can have widespread effects on cellular proliferation and homeostasis. nih.gov

Table 1: Key Components of Folate Metabolism Influenced by Glutamate Analogues

| Component | Function | Potential Interaction with this compound |

|---|---|---|

| Folylpoly-γ-glutamate Synthetase (FPGS) | Catalyzes the sequential addition of glutamate residues to folates. nih.gov | Acts as a substrate, leading to the formation of fluorinated polyglutamates. uni-freiburg.dedntb.gov.ua |

| Polyglutamylated Folates | The active, intracellular form of folate coenzymes; essential for one-carbon transfer reactions. nih.gov | Formation may be enhanced, potentially altering the pool of available coenzymes. dntb.gov.ua |

| Thymidylate Synthase | A key enzyme in the de novo synthesis of thymidylate, a precursor of DNA. infantrisk.com | Activity is dependent on a polyglutamylated folate coenzyme. |

| Amino Acid Metabolism | Folate coenzymes are required for the interconversion of amino acids like serine and glycine, and for methionine synthesis. oregonstate.eduinfantrisk.com | Altered folate pools could impact the flux through these pathways. |

Theoretical Considerations of Metabolite Flux Alterations

Metabolic flux analysis is the study of the rate of turnover of metabolites through a metabolic pathway. Introducing a compound like this compound can perturb the steady state of these pathways, leading to a redistribution of metabolite flux. While direct flux analysis studies on this specific compound are not widely published, theoretical alterations can be considered based on its known interactions.

Conversely, the formation of abnormal fluorinated polyglutamates might alter the kinetics of folate-dependent enzymes. Dynamic simulation models of metabolic pathways have shown that changing the activity or concentration of a single component can lead to significant and sometimes non-obvious shifts in metabolite flow. d-nb.info For instance, an increased draw of the glutamate pool towards folate polyglutamylation could theoretically decrease its availability for other pathways, such as its conversion to α-ketoglutarate to fuel the TCA cycle or its role in neurotransmission. nih.gov The stability and effectiveness of the resulting difluorinated polyglutamate coenzymes would be a critical factor in determining the ultimate direction of metabolic flux changes.

Table 2: Theoretical Metabolic Flux Alterations

| Pathway | Potential Flux Alteration | Rationale |

|---|---|---|

| Folate Polyglutamylation | Increased | This compound acts as an enhancer of folylpolyglutamate synthesis. dntb.gov.ua |

| De Novo Nucleotide Synthesis | Increased or Altered | Enhanced availability of polyglutamylated folate coenzymes could increase flux, but the efficiency of the fluorinated coenzyme is a key variable. nih.gov |

| Methionine Cycle | Altered | The regeneration of methionine from homocysteine is dependent on 5-methyltetrahydrofolate, a polyglutamylated coenzyme. oregonstate.edu |

| Glutamate Catabolism (TCA Cycle) | Potentially Decreased | Increased utilization of the glutamate pool for folate metabolism could reduce the flux towards α-ketoglutarate formation. nih.gov |

Role as a Metabolic Probe

The specific interaction of this compound with FPGS makes it a useful tool, or "metabolic probe," for investigating folate metabolism and its regulation. uni-freiburg.dedntb.gov.ua Metabolic probes are molecules designed to enter a specific pathway and produce a measurable change, providing insight into the function of that pathway. The use of fluorinated analogues is a common strategy, as the carbon-fluorine bond is stable and the fluorine atom can serve as a reporter group (e.g., for ¹⁹F NMR spectroscopy) or can confer specific inhibitory or substrate properties. nih.gov

By introducing this compound into a cellular system, researchers can study several aspects of folate biology:

Enzyme Substrate Specificity: It can be used to probe the substrate flexibility of FPGS and how the enzyme tolerates modifications to its glutamate substrate.

Regulation of One-Carbon Metabolism: By observing the downstream metabolic consequences of enhanced or altered polyglutamylation—such as changes in nucleotide pools or amino acid concentrations—scientists can better understand the regulatory role of polyglutamate chain length in directing metabolic flux. nih.gov

In essence, this compound allows for a targeted perturbation of the folate pathway. Studying the cellular response to this perturbation helps to elucidate the intricate connections between folate polyglutamylation and other fundamental processes like DNA synthesis and amino acid metabolism. infantrisk.com

Table 3: Applications of this compound as a Metabolic Probe

| Application Area | Research Question Addressed |

|---|---|

| Enzymology | What is the substrate specificity of folylpoly-γ-glutamate synthetase (FPGS)? dntb.gov.ua |

| Metabolic Regulation | How does the extent of folate polyglutamylation regulate flux into nucleotide vs. amino acid synthesis? nih.gov |

| Cellular Biology | What is the role of polyglutamylation in the intracellular retention and compartmentalization of folates? |

| Drug Development | Can altering folate polyglutamylation be a target for therapeutic intervention? |

Theoretical and Computational Approaches for 3,3 Difluoro Dl Glutamic Acid Research

Molecular Modeling of Interactions with Biological Targets

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This approach is instrumental in understanding how 3,3-Difluoro-DL-glutamic acid might interact with biological targets such as enzymes or receptors.

Research has identified DL-3,3-difluoroglutamic acid as a component in the synthesis of analogues for antifolates, suggesting that enzymes in the folate pathway, like dihydrofolate reductase, could be potential biological targets. bindingdb.org The general process for modeling these interactions involves several key steps, as demonstrated in computational studies of other glutamic acid derivatives. nih.govmdpi.com The first step is to identify a potential biological target, such as glutamine synthetase, which is crucial in cancer cell metabolism. nih.govmdpi.com Molecular docking simulations are then performed to place the ligand (e.g., a derivative of this compound) into the binding site of the target protein. nih.gov These simulations calculate the binding affinity and identify the specific amino acid residues involved in the interaction, revealing the molecular basis for the ligand's potential biological activity. nih.govmdpi.com For example, in a study of glutamic acid derivatives, molecular docking identified the D subunit and cluster 1 of glutamine synthetase as the most promising binding site for a bioactive compound. nih.gov

A specialized technique known as stepwise docking molecular dynamics (SDMD) can be employed to simulate complex conformational changes that occur during molecular recognition, providing a more accurate representation of the binding process. nih.gov

Table 1: General Workflow for Molecular Modeling of Ligand-Target Interactions

| Step | Description | Computational Method | Outcome |

| 1 | Target Identification & Preparation | Database Search, X-ray Crystallography | 3D structure of the target protein (e.g., Dihydrofolate Reductase). |

| 2 | Ligand Preparation | 3D Structure Generation | Optimized 3D structure of this compound. |

| 3 | Molecular Docking | AutoDock, GOLD, etc. | Prediction of binding poses and calculation of binding energy scores. |

| 4 | Interaction Analysis | Visualization Software (PyMOL, Chimera) | Identification of key interactions (hydrogen bonds, electrostatic interactions). |

| 5 | Refinement (Optional) | Molecular Dynamics (MD) Simulation | Assessment of the stability of the ligand-protein complex over time. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a widely used tool for predicting the physical and chemical properties of molecules. mdpi.com While specific DFT studies focusing exclusively on this compound are not prominent, the methodology is extensively applied to amino acids and their derivatives to understand their fundamental properties. nih.goveurjchem.com

DFT calculations can provide precise information on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms and the corresponding bond lengths and angles.

Electronic Properties: The introduction of two highly electronegative fluorine atoms at the C3 position significantly alters the electron distribution within the molecule. DFT can quantify this effect, calculating properties like the molecular electrostatic potential, which is crucial for understanding intermolecular interactions.

Reaction Energetics: DFT can be used to calculate the energy changes during a chemical reaction, helping to determine the feasibility and mechanism of potential metabolic pathways or synthetic routes. acs.org

Spectroscopic Properties: The method can predict spectroscopic data, such as infrared (IR) spectra, which can be compared with experimental results to confirm the structure. eurjchem.com

The reliability of DFT has made it essential for understanding reaction processes and calculating the electronic structure of molecules, including those containing transition metals or complex organic materials. mdpi.com

Table 2: Properties of this compound Predictable by DFT

| Property Category | Specific Parameter | Significance |

| Structural | Bond Lengths, Bond Angles, Dihedral Angles | Defines the molecule's fundamental 3D shape. |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs reactivity and non-covalent interactions. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Determines molecular stability and reaction spontaneity. |

| Spectroscopic | Vibrational Frequencies (IR/Raman) | Allows for structural verification against experimental data. |

Simulations of Conformational Dynamics

The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Simulations of conformational dynamics, primarily through molecular dynamics (MD), are used to explore the range of shapes a molecule can adopt over time. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's movements and structural fluctuations. arxiv.org

For this compound, MD simulations can reveal:

Torsional Angle Preferences: The presence of two fluorine atoms on the C3 carbon creates significant steric hindrance, which restricts the rotation around the C2-C3 and C3-C4 bonds. MD simulations can map the preferred dihedral angles, defining the molecule's accessible conformations.

Solvent Interactions: In a biological context, the molecule is surrounded by water. Simulations explicitly model the interactions between the difluorinated glutamic acid and water molecules, including the formation of hydrogen bonds. acs.org This solvation shell influences the molecule's conformational preferences.

Flexibility and Rigidity: MD can identify which parts of the molecule are flexible and which are rigid. This information is critical for understanding how the molecule might adapt its shape to fit into the active site of a biological target. rsc.org

Advanced hybrid simulation methods that combine MD with other techniques, such as normal mode analysis, can efficiently sample large-scale conformational changes. nih.gov

Prediction of Structural and Mechanistic Insights

The combination of molecular modeling, DFT, and dynamic simulations provides powerful predictive insights into the structure and potential mechanisms of action for this compound.

Structural Insights: DFT calculations can predict the lowest-energy, most stable conformation of the molecule in a vacuum. mdpi.com When combined with MD simulations in a simulated aqueous environment, a more biologically relevant picture of its structural ensemble emerges. rsc.orgresearchgate.net This allows researchers to understand the predominant shapes the molecule adopts in solution.

Mechanistic Insights: Computational methods can be used to explore potential chemical reactions. The C-F bond is typically strong, but its reactivity can be influenced by the local chemical environment. The position of the fluorine atoms in this compound could make the molecule susceptible to metabolic processes. For instance, studies on other fluorinated compounds show that they can be susceptible to attack by biological nucleophiles like glutathione. acs.org Computational chemistry can model such reactions, calculating the energy barriers and identifying the transition states to predict whether a particular metabolic pathway is likely to occur. acs.org These theoretical models can elucidate reaction mechanisms at a level of detail that is often inaccessible to experiments. ugr.es

Computational Exploration of Derivatives for Biological Potential

A significant advantage of computational chemistry is its ability to rapidly screen virtual libraries of compounds to identify derivatives with enhanced biological potential. nih.gov This in silico approach saves considerable time and resources compared to traditional synthesis and testing. A systematic workflow can be applied to design and evaluate derivatives of this compound. mdpi.com

The process involves several stages:

Library Design: New molecules are theoretically designed by making specific structural modifications to the parent compound, this compound. mdpi.com

In Silico Property Prediction: The designed derivatives are screened using computational tools to predict their structural, physicochemical, pharmacokinetic, and pharmaco-toxicological properties. mdpi.com This step filters out compounds with undesirable characteristics, such as poor solubility or high predicted toxicity.

Selection of Candidates: Based on the screening results, a smaller set of the most promising derivatives is selected for more detailed investigation. nih.gov

Evaluation of Biological Potential: The selected candidates are then subjected to molecular docking and molecular dynamics simulations to evaluate their binding affinity and interaction with a specific biological target. nih.govmdpi.com

This computational workflow allows for the rational design of new molecules with a higher probability of possessing the desired biological activity. nih.gov

Table 3: Computational Workflow for Derivative Exploration

| Stage | Objective | Computational Tools | Example Application for this compound |

| 1. Design | Create a virtual library of novel compounds. | Chemical Drawing Software (e.g., BIOVIA Draw) mdpi.com | Generate derivatives by modifying the carboxyl or amino groups. |

| 2. Filtering | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Online platforms and specialized software (e.g., SwissADME, Toxtree) | Eliminate derivatives predicted to have poor drug-like properties. |

| 3. Prioritization | Rank candidates based on predicted efficacy and safety. | Scoring functions from docking and property prediction | Select top 5-10 candidates for further analysis. |

| 4. Validation | Simulate interaction with a biological target. | Molecular Docking, Molecular Dynamics Simulation nih.govmdpi.com | Assess binding of selected derivatives to glutamine synthetase or dihydrofolate reductase. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3,3-Difluoro-DL-glutamic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer unambiguous structural data and are crucial for identity and purity verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For a difluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of this compound, distinct signals are expected for the protons at the alpha (α) and beta (β) positions of the carbon chain. researchgate.net The α-proton, adjacent to the amine and carboxylic acid groups, would appear as a multiplet due to coupling with the neighboring β-protons. The β-protons would also form a complex multiplet pattern due to coupling with the α-proton and the two fluorine atoms at the C3 position. The chemical shifts and coupling constants (J-values) are critical for confirming the proton framework.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton. Five distinct carbon signals would be expected for this compound, corresponding to the two carboxylic acid carbons, the α-carbon, the β-carbon, and the γ-carbon (C3). The signal for the C3 carbon, which is directly bonded to two fluorine atoms, would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet. The adjacent carbons (C2 and C4) would show smaller two-bond couplings (²JCF).

¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is particularly valuable for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. However, this signal would be split into a triplet by the two adjacent protons on the C2 carbon (β-protons) and another triplet by the two protons on the C4 carbon, resulting in a complex multiplet (a triplet of triplets), assuming free rotation. The chemical shift of this signal is characteristic of a geminal difluoroalkyl group and provides direct confirmation of the fluorine substitution pattern. magritek.com The absence of endogenous ¹⁹F signals in biological systems also makes it an excellent nucleus for in vivo studies. nih.gov

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity & Coupling |

|---|---|---|---|

| ¹H | α-H (C2) | ~3.8 - 4.2 | Multiplet (dd, coupling to β-H) |

| ¹H | β-H₂ (C4) | ~2.2 - 2.6 | Multiplet (coupling to α-H and ¹⁹F) |

| ¹³C | C1 (Carboxyl) | ~170 - 175 | Singlet or small coupling to F |

| ¹³C | C2 (α-Carbon) | ~50 - 55 | Doublet (²JCF coupling) |

| ¹³C | C3 (CF₂) | ~115 - 125 | Triplet (¹JCF coupling) |

| ¹³C | C4 (β-Carbon) | ~30 - 35 | Triplet (²JCF coupling) |

| ¹³C | C5 (Carboxyl) | ~175 - 180 | Singlet or small coupling to F |

| ¹⁹F | C3-F₂ | -90 to -120 | Triplet of triplets (coupling to C2-H₂ and C4-H₂) |

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it also provides structural information through controlled fragmentation of the molecule. nih.gov

For analysis, the compound is first ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like amino acids. The ionized molecule (e.g., [M+H]⁺ or [M-H]⁻) is then detected by the mass analyzer, providing a highly accurate mass-to-charge (m/z) ratio. High-resolution mass spectrometry can confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

In tandem MS, the parent ion of this compound is selected and subjected to fragmentation, for instance through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is predictable and characteristic of the molecule's structure. Expected fragmentation would include the loss of water (H₂O), formic acid (HCOOH), and cleavage along the amino acid backbone, providing definitive evidence for the glutamic acid structure and the location of the difluoro substitution. researchgate.netnsf.gov This technique is highly sensitive and essential for confirming the identity of the compound in complex mixtures and for assessing its purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its stereoisomers (D and L enantiomers). The choice of method depends on the specific analytical goal, such as purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. who.int For this compound, reversed-phase HPLC (RP-HPLC) is a common approach.

To analyze the enantiomers (D- and L-forms) of this compound, a chiral separation strategy is required. This is typically achieved through pre-column derivatization with a chiral reagent. springernature.com One of the most common reagents is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its variants. acs.orgnih.gov The reagent reacts with the primary amine of the D- and L-amino acids to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). acs.orgnih.gov The separated diastereomers are typically detected using UV-Vis spectrophotometry at 340 nm. acs.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ODS-Hypersil, 5 µm) | nih.gov |

| Mobile Phase A | 0.11% Trifluoroacetic acid (TFA) in Water | nih.gov |

| Mobile Phase B | 0.11% Trifluoroacetic acid (TFA) in Acetonitrile | nih.gov |

| Gradient | Linear gradient from 20% to 38% B over 46 minutes | nih.gov |

| Detection | UV at 340 nm (after derivatization) | acs.org |

| Derivatization Reagent | Marfey's Reagent (FDAA) | acs.orgnih.gov |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. bio-rad.comdcu.ie This technique is highly suitable for separating amino acids, which are zwitterionic molecules. agbooth.comlibretexts.org this compound, like glutamic acid, is an acidic amino acid with two carboxylic acid groups and one amino group.

The net charge of the molecule can be manipulated by adjusting the pH of the buffer.

At a low pH (e.g., below its isoelectric point, pI), the amino group is protonated (-NH₃⁺) and the carboxylic acid groups are neutral (-COOH), resulting in a net positive charge. Under these conditions, the compound will bind to a cation-exchange resin (which has negative functional groups).

At a high pH (e.g., above its pI), the carboxylic acid groups are deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge. In this state, it will bind to an anion-exchange resin (which has positive functional groups).

Separation is achieved by loading the sample onto the column and then eluting with a buffer of increasing ionic strength or by changing the pH. dcu.ie IEC is a robust method for purifying this compound from other compounds with different charge properties and is a standard method for amino acid analysis in official controls. europa.eu

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-mass ratio. sciex.com CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. mdpi.com

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (buffer). At neutral to alkaline pH, the inner wall of the capillary is negatively charged, which generates an electroosmotic flow (EOF) towards the cathode (negative electrode). sciex.com Cations migrate fastest, followed by neutral species (carried by the EOF), and then anions, which are attracted to the anode but are swept towards the cathode by the strong EOF.

For the analysis of this compound, its migration time will depend on its net charge at the buffer's pH. To enhance detection sensitivity, especially for trace amounts, derivatization with a fluorescent tag like 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ) followed by laser-induced fluorescence (LIF) detection is often employed. nih.gov This allows for detection at nanomolar concentrations. While standard CE does not separate enantiomers, chiral selectors can be added to the background electrolyte to achieve chiral separations. researchgate.netresearchgate.net

Ion-Exchange Chromatography (IEC)

Chiral Analysis Techniques

The resolution of enantiomers is a critical aspect of the characterization and quantification of this compound, as the biological activity of amino acid analogs is often stereospecific. The introduction of fluorine atoms at the C3 position does not preclude the existence of L- and D-enantiomers, necessitating advanced analytical methodologies for their separation and analysis. Chiral analysis techniques for this compound primarily involve chromatographic methods, which can be broadly categorized into direct and indirect approaches.

Direct methods rely on the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) to achieve separation without prior derivatization of the analyte. sigmaaldrich.com Indirect methods, conversely, involve the reaction of the racemic amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantioseparation by HPLC is a powerful technique for the analysis of this compound. The choice of the chiral stationary phase is paramount for achieving effective resolution. Several types of CSPs have proven effective for the separation of underivatized amino acids and their fluorinated analogs.

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs for the separation of a broad range of chiral compounds. phenomenex.com Columns packed with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), can resolve the enantiomers of various amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase. sigmaaldrich.com

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin are particularly successful for resolving the enantiomers of native amino acids. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, including aqueous conditions suitable for polar and ionic compounds like amino acids. sigmaaldrich.com The enantiomeric recognition is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector. It is a common observation that the D-enantiomer is more strongly retained on these types of columns. sigmaaldrich.com

Crown Ether-based CSPs: These stationary phases are especially well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com They typically contain a chiral crown ether, such as (18-crown-6)-tetracarboxylic acid, which can form inclusion complexes with the primary amine group of the amino acid, leading to enantioselective retention. chromatographyonline.com

The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol, acetonitrile), the pH, and the presence of additives like acids (e.g., trifluoroacetic acid, perchloric acid), is optimized to achieve the best separation efficiency and peak shape. chromatographyonline.comcsfarmacie.cz

While specific chromatograms for this compound are not widely published, the analytical conditions for the closely related N-protected 4,4-difluoroglutamic acid provide a relevant example of the expected separation parameters.

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-Benzyloxycarbonyl-5-tert-butyl-4,4-difluoro-glutamic acid | nih.gov |

| Column | Chiralcel OD (250 x 4.6 mm) | nih.gov |

| Mobile Phase | Hexanes/iPrOH/TFA (950:50:1) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 215 nm | nih.gov |

| Retention Time (L-enantiomer) | 21.2 min | nih.gov |

| Retention Time (D-enantiomer) | 24.7 min | nih.gov |

| Enantiomeric Excess (achieved in synthesis) | >99% ee | nih.gov |

Applications in Chemical Biology and Advanced Biomolecular Research

Design of Fluorinated Peptides and Peptidomimetics

The introduction of this fluorinated amino acid can also induce specific conformational preferences in the peptide backbone. This is a critical factor in designing peptidomimetics that mimic the bioactive conformation of a natural peptide ligand. By replacing a native glutamic acid residue with its 3,3-difluoro counterpart, researchers can probe the importance of specific hydrogen bonding and electrostatic interactions for biological function. researchgate.net

Use as a Building Block for Complex Fluorine-Containing Molecules

3,3-Difluoro-DL-glutamic acid serves as a versatile chiral building block for the synthesis of more complex fluorine-containing molecules with potential therapeutic applications. nih.govcapes.gov.br Its pre-installed difluoromethylene group and multiple functional handles—two carboxylic acids and an amine—allow for a variety of chemical modifications. nih.gov This makes it a valuable starting material for creating novel enzyme inhibitors, receptor ligands, and other bioactive compounds. nih.govsigmaaldrich.com

For instance, the synthesis of analogs of folic acid and methotrexate (B535133), important drugs in cancer therapy, has utilized 3,3-difluoroglutamic acid to explore how fluorination impacts their biological activity. dntb.gov.ua The ability to use this compound in both solution-phase and solid-phase synthesis provides flexibility in constructing complex molecular architectures. nih.gov

Development of ¹⁹F NMR Probes for Biological Systems

The presence of two fluorine atoms makes this compound a useful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying biological systems because of the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological molecules. beilstein-journals.orgbeilstein-journals.org

When this compound is incorporated into a peptide or a small molecule ligand, the chemical shift of the fluorine atoms becomes sensitive to the local microenvironment. nih.govchemrxiv.org Changes in the ¹⁹F NMR signal can provide information about:

Binding events between the labeled molecule and its biological target. beilstein-journals.org

Conformational changes in a protein or peptide upon ligand binding. mdpi.com

The polarity and accessibility of the binding site. nih.gov

This approach allows for the direct observation of molecular interactions without the need for crystallographic or other complex structural methods. beilstein-journals.org

Research into Amino Acid Analogs as Biological Tools

As an analog of glutamic acid, this compound is a valuable tool for probing the function of enzymes and receptors that recognize glutamic acid. medchemexpress.com Glutamic acid is a major excitatory neurotransmitter in the central nervous system and a key component of many proteins. wikipedia.org

By substituting glutamic acid with its 3,3-difluoro analog, researchers can investigate the steric and electronic requirements of glutamate-binding sites. The difluoromethyl group is sterically similar to a carbonyl group, allowing it to act as a non-hydrolyzable mimic in some enzymatic reactions. This can help in trapping enzyme-substrate complexes for structural and mechanistic studies.

Furthermore, the altered pKa of the side-chain carboxylic acid due to the electron-withdrawing fluorine atoms can be used to probe the importance of the ionization state of the glutamate (B1630785) side chain in biological recognition and catalysis. mdpi.com

Studies on Glutamate Receptor Mimicry and Ligand Interactions

Given its structural similarity to glutamic acid, this compound has been investigated for its ability to interact with glutamate receptors. cymitquimica.com These receptors are crucial for synaptic transmission and are implicated in numerous neurological disorders. drugbank.comnih.gov

Q & A

Q. Q. How can isotopic labeling (e.g., , ) elucidate the metabolic fate of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.